molecular formula C32H52Br2S2 B1592433 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene CAS No. 753470-95-0

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene

Cat. No. B1592433
M. Wt: 660.7 g/mol
InChI Key: HTSYYLNTMSXYHZ-UHFFFAOYSA-N
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Description

5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is a chemical compound with the formula C32H52Br2S2 . It is used in the synthesis of semiconductive polymers for OPV and OFET devices .


Molecular Structure Analysis

The molecular formula of 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene is C32H52Br2S2 . The average mass is 660.693 Da and the monoisotopic mass is 658.187683 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5,5’-Dibromo-4,4’-didodecyl-2,2’-bithiophene are not detailed in the available resources, it is known to be used in the synthesis of semiconductive polymers .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 56-60°C . The predicted density is 1.175±0.06 g/cm3, and the predicted boiling point is 609.0±50.0 °C .

Scientific Research Applications

  • Organic Electronics

    • This compound is used in the synthesis of semiconductive polymers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFET) devices .
  • Pharmaceuticals

    • It is also an active pharmaceutical ingredient .
  • Chromatography

    • This compound has been used in the study of chalcogen bonds in liquid-phase chromatography .
  • Synthesis of Block Copolymers

    • This compound can be used to synthesize thiophene oligomer/polymer and block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles .
  • Organic Light Emitting Diodes (OLEDs)

    • This compound is used in the field of organic optoelectronic devices to prepare organic light-emitting diodes (OLEDs) .
  • Synthesis of Semiconductive Polymers
    • This compound is used in the synthesis of semiconductive polymers for Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFET) devices .

Safety And Hazards

Specific safety and hazard information for this compound is not detailed in the available resources. As with all chemicals, it should be handled with appropriate safety measures to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

2-bromo-5-(5-bromo-4-dodecylthiophen-2-yl)-3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(35-31(27)33)30-26-28(32(34)36-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYYLNTMSXYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCCCCCCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620052
Record name 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene

CAS RN

753470-95-0
Record name 5,5'-Dibromo-4,4'-didodecyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 753470-95-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
MH Choi, KW Song, DK Moon, JR Haw - Journal of Industrial and …, 2015 - Elsevier
It was reported that the side chains play especially an important role in enhancing physical properties and energy levels. Polythiophene based on benzodithiophene has excellent …
Number of citations: 15 www.sciencedirect.com
H Saito, J Chen, J Kuwabara, T Yasuda… - Polymer Chemistry, 2017 - pubs.rsc.org
The synthesis of π-conjugated polymers starting from unfunctionalized aromatic monomers via sequential bromination/direct arylation polycondensation was investigated. The …
Number of citations: 13 pubs.rsc.org
C Yin, H Zhang, B Sun, S Chen, X Jiang… - Advanced Functional …, 2021 - Wiley Online Library
Exploration of high‐efficiency agents for near‐infrared‐II fluorescence imaging (NIR‐II FI) promotes the development of NIR‐II FI in life science. Despite the extensive use of organic …
Number of citations: 20 onlinelibrary.wiley.com
PO Morin, T Bura, B Sun, SI Gorelsky, Y Li… - ACS Macro …, 2015 - ACS Publications
Direct (hetero)arylation polymerization (DHAP) shows great promise for simple, cheap, and environmentally benign preparation of conjugated polymers, but seems to involve a lack of …
Number of citations: 122 pubs.acs.org
E Amir, K Sivanandan, JE Cochran… - Journal of Polymer …, 2011 - Wiley Online Library
The synthesis and characterization of a new family of soluble oligothiophene‐S,S‐dioxides and their use as building blocks to form polythiophene‐S,S‐dioxides via microwave‐assisted …
Number of citations: 43 onlinelibrary.wiley.com
HS Yoo, DH Yun, TW Ko, YS Park… - Advanced Materials …, 2013 - Trans Tech Publ
In this study, the alternating conductive polymers based on phenothiazine and bithiophene unit, poly[(N-10-dodecyl-phenothiazin-3,7-ylene)-alt-(2,2’-bithiophen-5-yl)] (P1) and poly[(N-…
Number of citations: 2 www.scientific.net
H Chen, X Hu, SC Ng - Journal of Polymer Science Part A …, 2010 - Wiley Online Library
Three new alternating conjugated polymers consisting of pyrene and 3‐dodecylthiophene (PPyMT), 4,4′‐didodecyl‐2,2′‐bithiophene (PPyBT), or 9,9‐didodecylfluorene (PPyFlu) …
Number of citations: 27 onlinelibrary.wiley.com
W Tang, T Lin, L Ke, Z Chen - Journal of Polymer Science Part …, 2008 - Wiley Online Library
2,7‐dibromo‐N‐hexylcarbazole is successfully synthesized in three steps with an overall 37% yield. Novel 2,7‐carbazole‐based sterically hindered conjugated polymers are further …
Number of citations: 38 onlinelibrary.wiley.com
HG Kim, M Kim, JA Clement, J Lee, J Shin… - Chemistry of …, 2015 - ACS Publications
Fine tuning the energy levels of donor polymers is a critically important step toward achieving high power conversion efficiencies in polymer solar cells (PSCs). We systematically …
Number of citations: 35 pubs.acs.org
HJ Yun, JM Park, CW Jeon, SY Nam… - … of Nanoscience and …, 2014 - ingentaconnect.com
A new poly(octathiophene) based copolymer was designed and synthesized by the palladium catalyzed Suzuki coupling reaction. The structure of the newly obtained copolymer was …
Number of citations: 1 www.ingentaconnect.com

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